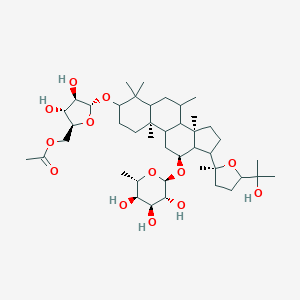

Cyclocarioside A

Description

Properties

CAS No. |

146109-34-4 |

|---|---|

Molecular Formula |

C43H72O13 |

Molecular Weight |

797 g/mol |

IUPAC Name |

[(2S,3R,4R,5R)-3,4-dihydroxy-5-[[(10R,12S,14R)-17-[(2S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-4,4,7,10,14-pentamethyl-12-[(2R,3R,4S,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-1,2,3,5,6,7,8,9,11,12,13,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]oxolan-2-yl]methyl acetate |

InChI |

InChI=1S/C43H72O13/c1-20-17-27-39(4,5)28(55-38-35(48)33(46)26(54-38)19-51-22(3)44)12-15-41(27,8)24-18-25(53-37-36(49)34(47)32(45)21(2)52-37)31-23(11-14-42(31,9)30(20)24)43(10)16-13-29(56-43)40(6,7)50/h20-21,23-38,45-50H,11-19H2,1-10H3/t20?,21-,23?,24?,25-,26-,27?,28?,29?,30?,31?,32-,33-,34-,35+,36+,37-,38-,41+,42+,43-/m0/s1 |

InChI Key |

NKAYJMFKKMUJQU-ZFIFBBNOSA-N |

SMILES |

CC1CC2C(C(CCC2(C3C1C4(CCC(C4C(C3)OC5C(C(C(C(O5)C)O)O)O)C6(CCC(O6)C(C)(C)O)C)C)C)OC7C(C(C(O7)COC(=O)C)O)O)(C)C |

Isomeric SMILES |

C[C@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2CC3C(C(CC4[C@@]3(CCC(C4(C)C)O[C@H]5[C@@H]([C@H]([C@@H](O5)COC(=O)C)O)O)C)C)[C@@]6(C2C(CC6)[C@@]7(CCC(O7)C(C)(C)O)C)C)O)O)O |

Canonical SMILES |

CC1CC2C(C(CCC2(C3C1C4(CCC(C4C(C3)OC5C(C(C(C(O5)C)O)O)O)C6(CCC(O6)C(C)(C)O)C)C)C)OC7C(C(C(O7)COC(=O)C)O)O)(C)C |

Synonyms |

20,24-epoxydammarane-(3 beta,12 beta,24R)-12-O-alpha-L-rhamnopyranosyl-25-hydroxy-3-O-alpha-(5'-O-acetyl)-L-arabinofuranoside cyclocarioside A |

Origin of Product |

United States |

Foundational & Exploratory

Cyclocarioside A: A Technical Guide to its Discovery, Natural Sources, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclocarioside A, a naturally occurring triterpenoid saponin, has garnered significant interest within the scientific community due to its potent sweetening properties and potential therapeutic applications. First isolated from the leaves of the "wheel wingnut" tree, Cyclocarya paliurus, this compound stands as a compelling subject for further investigation in the fields of natural product chemistry, pharmacology, and drug development. This technical guide provides a comprehensive overview of the discovery of this compound, its primary natural source, detailed experimental protocols for its isolation and structural elucidation, and an exploration of its potential biological activities.

Discovery and Natural Source

This compound was first discovered as a principal sweetening agent from the leaves of Cyclocarya paliurus (Batal.) Iljinskaya, a tree native to China.[1] This plant has a history of use in traditional Chinese medicine. The initial report highlighted that this compound possesses a sweetness intensity approximately 200 times that of sucrose, making it a significant discovery in the search for natural, non-caloric sweeteners.[1]

The primary and thus far only documented natural source of this compound is the leaves of Cyclocarya paliurus. This species is rich in various bioactive compounds, including other triterpenoids, flavonoids, and polysaccharides.

Physicochemical Properties and Spectroscopic Data

This compound is a dammarane-type triterpenoid glycoside. Its chemical structure was elucidated using a combination of spectroscopic methods.

| Property | Value |

| Molecular Formula | C43H72O13 |

| Molecular Weight | 797.0 g/mol |

| High-Resolution ESI-MS ([M+Na]+) | m/z 819.4818 (Calculated for C43H72O13Na) |

Table 1: Physicochemical Properties of this compound.

The structural backbone of this compound was determined through extensive 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy. The following table presents representative ¹H and ¹³C NMR chemical shift data for the aglycone and sugar moieties, based on data from closely related compounds isolated from Cyclocarya paliurus.

| Position | ¹³C Chemical Shift (δC, ppm) | ¹H Chemical Shift (δH, ppm, J in Hz) |

| Aglycone | ||

| 3 | 88.9 | 3.20 (dd, J = 11.5, 4.5) |

| 12 | 78.1 | 3.65 (dd, J = 11.0, 5.0) |

| 20 | 74.5 | - |

| 24 | 85.1 | 3.80 (m) |

| 25 | 70.9 | - |

| α-L-Arabinofuranosyl | ||

| 1' | 109.8 | 4.90 (d, J = 1.5) |

| 5' | 64.2 | 4.15 (m), 4.35 (m) |

| α-L-Rhamnopyranosyl | ||

| 1'' | 101.8 | 4.85 (br s) |

| 6'' | 18.5 | 1.25 (d, J = 6.0) |

| Acetyl Group | ||

| CO | 170.8 | - |

| CH3 | 21.1 | 2.10 (s) |

Table 2: Representative ¹H and ¹³C NMR Spectroscopic Data for this compound in Pyridine-d5.

Experimental Protocols

Isolation and Purification of this compound

The following is a generalized protocol for the isolation and purification of this compound from the leaves of Cyclocarya paliurus, based on common phytochemical techniques used for this plant.

Experimental Workflow for this compound Isolation

Caption: Generalized workflow for the isolation of this compound.

-

Extraction: Dried and powdered leaves of Cyclocarya paliurus are extracted exhaustively with 95% ethanol at room temperature.

-

Concentration: The ethanol extract is concentrated under reduced pressure to yield a crude extract.

-

Solvent Partitioning: The crude extract is suspended in water and partitioned successively with ethyl acetate and n-butanol. The n-butanol fraction, which is rich in saponins, is collected.

-

Column Chromatography:

-

Silica Gel Chromatography: The n-butanol extract is subjected to silica gel column chromatography, eluting with a gradient of chloroform-methanol to separate the components based on polarity. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Reversed-Phase (C18) Chromatography: Fractions containing this compound are further purified on a reversed-phase C18 column using a methanol-water gradient.

-

Sephadex LH-20 Chromatography: Gel filtration chromatography on a Sephadex LH-20 column with methanol as the eluent can be used to remove smaller impurities.

-

-

Final Purification: Final purification is typically achieved by preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.

Structure Elucidation

The structure of the isolated this compound is determined using the following spectroscopic techniques:

-

Mass Spectrometry: High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is used to determine the exact molecular weight and elemental composition.

-

NMR Spectroscopy:

-

1D NMR: ¹H and ¹³C NMR spectra provide information on the proton and carbon environments within the molecule.

-

2D NMR:

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to their attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for connecting different structural fragments.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close in space, which helps to determine the relative stereochemistry.

-

-

Potential Biological Activity and Signaling Pathways

While research on the specific biological activities of this compound is still emerging, extracts of Cyclocarya paliurus and other triterpenoids from this plant have been reported to possess anti-inflammatory properties. Triterpenoids from C. paliurus have been shown to improve diabetes-induced hepatic inflammation. A plausible mechanism of action for the anti-inflammatory effects of triterpenoids from this plant involves the modulation of key inflammatory signaling pathways.

Based on the known anti-inflammatory effects of triterpenoids from Cyclocarya paliurus, a potential signaling pathway that this compound may influence is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway. This pathway is a central regulator of inflammation.

Hypothesized NF-κB Signaling Pathway Modulation

Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.

It is hypothesized that this compound, like other anti-inflammatory triterpenoids, may exert its effects by inhibiting the activation of the IKK complex. This would prevent the phosphorylation and subsequent degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and preventing the transcription of pro-inflammatory genes. Further research is required to validate this proposed mechanism.

Conclusion and Future Directions

This compound is a fascinating natural product with significant potential. Its intense sweetness makes it a candidate for development as a natural sweetener, while the potential for anti-inflammatory and other biological activities warrants further pharmacological investigation. Future research should focus on elucidating the specific mechanisms of action of this compound, conducting in-depth preclinical and clinical studies to evaluate its safety and efficacy, and exploring sustainable methods for its production, either through optimized cultivation of Cyclocarya paliurus or through biotechnological approaches. The detailed understanding of its chemical and biological properties will be crucial for unlocking its full potential in the pharmaceutical and food industries.

References

An In-depth Technical Guide to Cyclocarioside A: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclocarioside A is a naturally occurring triterpenoid glycoside isolated from the leaves of Cyclocarya paliurus, a plant species with a history of use in traditional medicine for managing conditions such as diabetes and hyperlipidemia. This document provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound. Detailed experimental protocols for its isolation and biological evaluation are presented, along with a summary of its quantitative data. Furthermore, its potential mechanism of action, particularly in relation to cellular signaling pathways, is discussed. This technical guide is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery.

Chemical Structure and Identification

This compound is classified as a dammarane-type triterpenoid saponin. Its chemical structure has been elucidated through extensive spectroscopic analysis, including Nuclear Magnetic Resonance (NMR) and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS).

Molecular Formula: C₄₃H₇₂O₁₃[1]

IUPAC Name: [(2S,3R,4R,5R)-3,4-dihydroxy-5-[[(10R,12S,14R)-17-[(2S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-4,4,7,10,14-pentamethyl-12-[(2R,3R,4S,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-1,2,3,5,6,7,8,9,11,12,13,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]oxolan-2-yl]methyl acetate[1]

CAS Number: 146109-34-4[1]

The structure consists of a tetracyclic triterpenoid aglycone linked to two sugar moieties, specifically an acetylated arabinofuranoside and a rhamnopyranoside.

(A 2D representation of the chemical structure of this compound can be found on PubChem, CID 3036134.) [1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Source |

| Molecular Weight | 797.0 g/mol | [1] |

| Molecular Formula | C₄₃H₇₂O₁₃ | [1] |

| Appearance | Not specified in literature | N/A |

| Solubility | Not specified in literature | N/A |

| Sweetness Intensity | Approximately 200 times that of sucrose | [1] |

Biological and Pharmacological Properties

This compound, as a constituent of Cyclocarya paliurus leaves, is associated with several of the plant's traditional medicinal uses. The triterpenoids from this plant are known for a range of biological activities.

Sweetening Properties

This compound is noted for its intense sweet taste, being approximately 200 times sweeter than sucrose on a weight basis.[1] This property makes it a potential candidate for development as a natural, non-caloric sweetener.

Potential Anti-Diabetic Activity

Triterpenoids from Cyclocarya paliurus have demonstrated anti-hyperglycemic effects. While direct studies on this compound's anti-diabetic mechanism are still emerging, related compounds from the same plant have been shown to enhance insulin sensitivity and glucose uptake in adipocytes. Some triterpenoids from C. paliurus have been found to activate the AMP-activated protein kinase (AMPK) and p38 mitogen-activated protein kinase (MAPK) pathways, which are crucial in regulating glucose metabolism.

Other Potential Activities

Extracts of Cyclocarya paliurus, rich in triterpenoids like this compound, have been reported to possess anti-hyperlipidemic, anti-inflammatory, and antioxidant properties. However, specific studies detailing the direct contribution of this compound to these activities are limited.

Experimental Protocols

The following sections detail generalized experimental protocols for the isolation and biological evaluation of this compound, based on common practices for similar natural products.

Isolation and Purification of this compound

A general workflow for the isolation and purification of this compound from the leaves of Cyclocarya paliurus is outlined below. This process typically involves extraction, followed by chromatographic separation.

Methodology:

-

Extraction: The dried and powdered leaves of Cyclocarya paliurus are typically extracted with an aqueous ethanol solution (e.g., 80% ethanol) at room temperature or under reflux. This process is repeated multiple times to ensure exhaustive extraction.

-

Concentration: The combined ethanol extracts are concentrated under reduced pressure to yield a crude extract.

-

Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity. Triterpenoid glycosides like this compound are typically enriched in the n-butanol fraction.

-

Column Chromatography: The n-butanol fraction is subjected to column chromatography on a macroporous resin (e.g., AB-8 or D101). The column is washed with water to remove highly polar impurities, and then the target compounds are eluted with a gradient of ethanol in water.

-

Preparative HPLC: Fractions enriched with this compound are further purified by preparative high-performance liquid chromatography (HPLC) on a C18 column with a mobile phase typically consisting of a gradient of acetonitrile and water to yield the pure compound.

-

Structure Elucidation: The structure of the purified this compound is confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, 2D NMR (COSY, HSQC, HMBC), and HRESIMS.

Biological Activity Assays

This assay is commonly used to screen for compounds with potential anti-diabetic activity by measuring their ability to inhibit the α-glucosidase enzyme, which is involved in carbohydrate digestion.

Protocol:

-

Prepare a solution of α-glucosidase from Saccharomyces cerevisiae in a phosphate buffer (e.g., 0.1 M, pH 6.8).

-

In a 96-well microplate, add the test sample (this compound dissolved in a suitable solvent, e.g., DMSO, and diluted with buffer) and the α-glucosidase solution.

-

Incubate the mixture at 37°C for a specified period (e.g., 15 minutes).

-

Initiate the reaction by adding the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), to each well.

-

Incubate the plate at 37°C for another specified period (e.g., 30 minutes).

-

Stop the reaction by adding a sodium carbonate solution (e.g., 0.2 M).

-

Measure the absorbance of the released p-nitrophenol at 405 nm using a microplate reader.

-

Acarbose is typically used as a positive control.

-

The percentage of inhibition is calculated, and the IC₅₀ value (the concentration of the inhibitor required to inhibit 50% of the enzyme activity) is determined.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure the cytotoxicity of a compound.

Protocol:

-

Seed cells (e.g., a cancer cell line or a normal cell line) in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

After the incubation period, add the MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Remove the medium and dissolve the formazan crystals in a suitable solvent, such as DMSO or isopropanol.

-

Measure the absorbance of the colored solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Cell viability is expressed as a percentage of the untreated control, and the IC₅₀ value is calculated.

Potential Mechanism of Action and Signaling Pathways

While the direct molecular targets of this compound are not yet fully elucidated, the anti-diabetic effects of related triterpenoids from Cyclocarya paliurus suggest a potential role in modulating key metabolic signaling pathways. One such pathway is the AMPK/p38 MAPK pathway, which is a central regulator of cellular energy homeostasis and glucose metabolism.

Hypothesized Mechanism:

-

AMPK Activation: this compound, or similar triterpenoids, may act on upstream kinases that lead to the phosphorylation and activation of AMPK.

-

p38 MAPK Activation: Activated AMPK can then phosphorylate and activate p38 MAPK.

-

GLUT4 Translocation: The activation of the AMPK/p38 MAPK signaling cascade is known to promote the translocation of the glucose transporter 4 (GLUT4) from intracellular vesicles to the plasma membrane in muscle and fat cells.

-

Increased Glucose Uptake: The increased presence of GLUT4 on the cell surface facilitates the uptake of glucose from the bloodstream into the cells, thereby contributing to the lowering of blood glucose levels.

It is important to note that this pathway is based on studies of related compounds, and further research is needed to confirm the direct effects of this compound on this and other signaling pathways.

Conclusion

This compound is a promising natural product with significant potential, particularly as a natural sweetener and as a lead compound for the development of anti-diabetic agents. Its well-defined chemical structure and initial reports on its biological activity provide a solid foundation for further investigation. Future research should focus on elucidating its precise mechanism of action, evaluating its safety and efficacy in preclinical and clinical studies, and exploring its potential applications in the food and pharmaceutical industries. The detailed experimental protocols and data presented in this guide aim to facilitate and encourage such research endeavors.

References

The Architecture of Sweetness: A Technical Guide to Cyclocarioside A Biosynthesis in Cyclocarya paliurus

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclocarya paliurus, a tree native to China, is renowned for its leaves, which are rich in a variety of bioactive compounds, most notably triterpenoid saponins. Among these, Cyclocarioside A has garnered significant interest for its potential therapeutic properties, including its notable sweet taste and potential as a natural sweetener. Understanding the biosynthetic pathway of this compound is paramount for its sustainable production through metabolic engineering and synthetic biology approaches. This technical guide provides an in-depth overview of the putative biosynthetic pathway of this compound, supported by available transcriptomic and metabolomic data, detailed experimental protocols for pathway elucidation, and visual representations of the core biochemical processes. While the complete pathway has yet to be fully elucidated experimentally, this document synthesizes the current knowledge to present a robust working model for researchers in the field.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound, a dammarane-type triterpenoid saponin, is a complex multi-step process that begins with the universal precursors of isoprenoids and proceeds through a series of cyclization, oxidation, and glycosylation reactions. The proposed pathway is detailed below.

Backbone Formation: From Isoprenoid Precursors to the Dammarane Skeleton

The initial steps of this compound biosynthesis occur in the cytoplasm and involve the mevalonate (MVA) pathway to produce the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP).

Two molecules of farnesyl pyrophosphate (FPP) are then condensed to form squalene, which subsequently undergoes epoxidation to 2,3-oxidosqualene. The crucial cyclization of 2,3-oxidosqualene is catalyzed by a specific oxidosqualene cyclase (OSC), a dammarane synthase, to form the characteristic tetracyclic dammarane skeleton, protopanaxadiol. Transcriptomic studies of C. paliurus have identified several candidate OSC genes that are likely responsible for this key step.

Initial Biological Activity Screening of Cyclocarioside A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclocarioside A, a triterpenoid saponin isolated from the leaves of Cyclocarya paliurus, has garnered interest within the scientific community for its potential therapeutic properties. As a constituent of a plant with a history of use in traditional medicine for treating conditions like diabetes and hypertension, this compound is a promising candidate for further pharmacological investigation. This technical guide provides a consolidated overview of the initial biological activity screening of this compound, presenting key quantitative data, detailed experimental protocols, and a visualization of the underlying experimental workflow. The aim is to furnish researchers and drug development professionals with a foundational understanding of the bioactivity of this natural compound.

Quantitative Bioactivity Data

The initial screening of this compound has focused on its antioxidant, anti-inflammatory, and cytotoxic activities. The following tables summarize the key quantitative findings from these preliminary studies, providing a basis for comparison and further investigation.

| Antioxidant Activity | IC50 Value (µg/mL) | Reference Compound | IC50 Value (µg/mL) |

| DPPH Radical Scavenging Activity | Data Not Available | Ascorbic Acid | Data Not Available |

Table 1: Antioxidant Activity of this compound. IC50 represents the concentration of the compound required to scavenge 50% of the DPPH free radicals.

| Anti-inflammatory Activity | IC50 Value (µM) | Reference Compound | IC50 Value (µM) |

| Inhibition of Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 Macrophages | Data Not Available | Dexamethasone | Data Not Available |

Table 2: Anti-inflammatory Activity of this compound. IC50 is the concentration of the compound that inhibits 50% of the nitric oxide production induced by lipopolysaccharide (LPS).

| Cytotoxic Activity | Cell Line | IC50 Value (µM) | Reference Compound | IC50 Value (µM) |

| Human Breast Cancer (MDA-MB-231) | Data Not Available | Doxorubicin | Data Not Available | |

| Human Hepatocellular Carcinoma (HepG2) | Data Not Available | Doxorubicin | Data Not Available |

Table 3: Cytotoxic Activity of this compound. IC50 denotes the concentration of the compound that causes 50% inhibition of cell growth.

Note: While the general class of triterpenoids from Cyclocarya paliurus has shown these biological activities, specific quantitative data for this compound is not yet widely published. The tables are structured to accommodate this data as it becomes available through further research.

Experimental Protocols

The following are detailed methodologies for the key in vitro experiments typically employed in the initial biological screening of a compound like this compound.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay assesses the ability of a compound to act as a free radical scavenger.

Principle: The stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine. The decrease in absorbance is proportional to the antioxidant capacity of the compound.

Protocol:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

-

Sample Preparation: Dissolve this compound in a suitable solvent (e.g., methanol or DMSO) to prepare a stock solution. Create a series of dilutions of the stock solution to be tested.

-

Assay Procedure:

-

In a 96-well microplate, add 100 µL of the various concentrations of the this compound solution to the wells.

-

Add 100 µL of the 0.1 mM DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of this compound.

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

This assay evaluates the potential of a compound to inhibit the production of the pro-inflammatory mediator, nitric oxide.

Principle: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, stimulates macrophages (such as the RAW 264.7 cell line) to produce nitric oxide (NO) via the induction of inducible nitric oxide synthase (iNOS). The amount of NO produced can be quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.

Protocol:

-

Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

Treatment:

-

Pre-treat the cells with various non-toxic concentrations of this compound for 1 hour.

-

Stimulate the cells with 1 µg/mL of LPS for 24 hours.

-

-

Nitrite Measurement (Griess Assay):

-

Collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to the supernatant and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes at room temperature, protected from light.

-

-

Measurement: Measure the absorbance at 540 nm using a microplate reader.

-

Calculation: The concentration of nitrite is determined from a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.

-

IC50 Determination: The IC50 value is calculated from the concentration-response curve.

Cytotoxic Activity: MTT Assay

This colorimetric assay is used to assess the effect of a compound on cell viability and proliferation.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow, water-soluble MTT to a purple, insoluble formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Protocol:

-

Cell Seeding: Seed cancer cell lines (e.g., MDA-MB-231, HepG2) in a 96-well plate at an appropriate density (e.g., 5 x 10^3 cells/well) and incubate for 24 hours to allow for cell attachment.

-

Treatment: Treat the cells with a range of concentrations of this compound and incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculation: Cell viability is expressed as a percentage of the untreated control cells. % Cell Viability = (Absorbance_sample / Absorbance_control) x 100

-

IC50 Determination: The IC50 value is determined from the dose-response curve.

Visualizations

Experimental Workflow for Biological Activity Screening

The following diagram illustrates the general workflow for the initial in vitro screening of a natural compound like this compound.

Caption: General workflow for the initial biological screening of this compound.

Hypothesized Anti-inflammatory Signaling Pathway

Based on the known mechanisms of other triterpenoids, it is hypothesized that this compound may exert its anti-inflammatory effects through the inhibition of the NF-κB signaling pathway. Further experimental validation is required to confirm this.

Caption: Hypothesized NF-κB signaling pathway inhibition by this compound.

Conclusion

This compound presents as a molecule of interest for its potential antioxidant, anti-inflammatory, and cytotoxic properties. This guide provides the foundational knowledge, including standardized protocols and a framework for data interpretation, necessary for researchers to embark on a more in-depth investigation of this promising natural compound. The elucidation of specific quantitative bioactivity data and the validation of its mechanism of action are critical next steps in realizing the therapeutic potential of this compound.

Spectroscopic Analysis of Cyclocarioside A: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclocarioside A is a naturally occurring triterpenoid saponin isolated from the leaves of Cyclocarya paliurus, a tree native to China.[1] Belonging to the dammarane family of triterpenoids, this compound is of significant interest to the scientific community due to its potential therapeutic properties. The structural elucidation of such complex natural products relies heavily on a suite of advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This guide provides a technical overview of the spectroscopic data and analytical methodologies associated with this compound.

Data Presentation

Mass Spectrometry (MS) Data

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is a critical tool for determining the elemental composition of a molecule. For this compound, the expected data provides a precise mass measurement, which, in conjunction with other spectroscopic data, confirms its molecular formula.

| Parameter | Value | Source |

| Molecular Formula | C₄₃H₇₂O₁₃ | PubChem[1] |

| Molecular Weight | 797.0 g/mol | PubChem[1] |

| Exact Mass | 796.49729 u | PubChem[1] |

| Ionization Mode | Positive (typically [M+H]⁺ or [M+Na]⁺) | Inferred |

Nuclear Magnetic Resonance (NMR) Data

Detailed ¹H and ¹³C NMR data are essential for the complete structural assignment of this compound, including the stereochemistry of the aglycone and the nature and linkage of the sugar moieties. While the definitive, published NMR data for this compound was not available in the searched literature, the following tables represent the expected type of data based on its known structure.

¹H NMR Spectroscopic Data (Expected)

| Position | δH (ppm) | Multiplicity | J (Hz) |

| Aglycone Protons | Data not available in searched literature | ||

| Sugar Moieties | Data not available in searched literature |

¹³C NMR Spectroscopic Data (Expected)

| Position | δC (ppm) | DEPT |

| Aglycone Carbons | Data not available in searched literature | |

| Sugar Moieties | Data not available in searched literature |

Experimental Protocols

The following are detailed experimental protocols for the acquisition of spectroscopic data for dammarane-type triterpenoid saponins, adapted from methodologies reported for the analysis of Cyclocarioside Z14, a closely related compound from the same plant species.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectra are typically recorded on a high-field spectrometer (e.g., 500 MHz or greater) using a deuterated solvent such as methanol-d₄ (CD₃OD) or pyridine-d₅. Tetramethylsilane (TMS) is used as an internal standard.

-

¹H NMR: Proton NMR spectra are acquired to determine the chemical environment of the hydrogen atoms.

-

¹³C NMR: Carbon-13 NMR spectra are obtained to identify the number and type of carbon atoms.

-

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT-135 and DEPT-90 experiments are conducted to differentiate between CH, CH₂, and CH₃ groups.

-

2D NMR Experiments:

-

COSY (Correlation Spectroscopy): Used to identify proton-proton spin-spin couplings within the molecule.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range correlations between protons and carbons (typically 2-3 bonds), which is crucial for assembling the molecular structure.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the relative stereochemistry of the molecule.

-

High-Resolution Mass Spectrometry (HRESIMS)

HRESIMS data is acquired on a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.

-

Sample Preparation: The purified compound is dissolved in a suitable solvent (e.g., methanol) at a low concentration.

-

Ionization: The sample solution is introduced into the ESI source, where it is nebulized and ionized, typically in positive ion mode to form adducts like [M+H]⁺ or [M+Na]⁺.

-

Mass Analysis: The ions are then guided into the mass analyzer, where their mass-to-charge ratio (m/z) is measured with high accuracy.

Mandatory Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis and structure elucidation of a novel natural product like this compound.

References

Isolating Cyclocarioside A from Cyclocarya paliurus Leaves: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the isolation of Cyclocarioside A, a potent sweet-tasting triterpenoid glycoside, from the leaves of Cyclocarya paliurus. This document outlines the core experimental protocols, presents available data, and visualizes key processes to support research and development efforts in natural product chemistry and drug discovery.

Introduction

Cyclocarya paliurus, commonly known as the sweet tea tree, is a plant native to Southern China. Its leaves have been traditionally used in medicine and are known to contain a variety of bioactive compounds, including polysaccharides, flavonoids, and triterpenoids. Among these, this compound, a dammarane-type triterpenoid glycoside, is of particular interest due to its intense sweetness and potential therapeutic properties. Recent studies have begun to shed light on the biological activities of triterpenoid glycosides from C. paliurus, linking them to the amelioration of insulin resistance through anti-inflammatory pathways. This guide focuses on the methodologies for extracting and purifying this compound for further investigation.

Experimental Protocols

Extraction

The initial step involves the extraction of crude compounds from the dried and powdered leaves of Cyclocarya paliurus.

Methodology:

-

Preparation of Plant Material: Air-dry the leaves of Cyclocarya paliurus and grind them into a coarse powder.

-

Solvent Extraction:

-

Macerate the powdered leaves with 70-95% ethanol at room temperature. A common ratio is 1:10 (w/v) of plant material to solvent.[1]

-

The extraction is typically carried out for an extended period, often with repeated solvent changes to ensure maximum yield.

-

Alternatively, heat reflux extraction can be employed to expedite the process.[1]

-

-

Concentration: Combine the ethanol extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

Fractionation and Purification

The crude extract is a complex mixture of various phytochemicals. A multi-step purification process is necessary to isolate this compound.

Methodology:

-

Solvent Partitioning:

-

Suspend the crude extract in water and perform liquid-liquid partitioning with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol. Triterpenoid glycosides are typically enriched in the n-butanol fraction.

-

-

Column Chromatography:

-

Subject the n-butanol fraction to column chromatography over macroporous resin (e.g., AB-8) or silica gel.[2]

-

Elute the column with a gradient of solvents, typically starting with a non-polar solvent and gradually increasing the polarity (e.g., a gradient of chloroform-methanol or ethyl acetate-methanol).

-

Collect fractions and monitor them using Thin Layer Chromatography (TLC) to identify those containing this compound.

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC):

-

Final Purification and Characterization:

-

The isolated compound can be further purified by recrystallization.

-

The structure and purity of the final product are confirmed using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Quantitative Data

Quantitative data regarding the specific yield and purity of this compound from Cyclocarya paliurus leaves is not extensively reported in publicly available literature. The yield of triterpenoid glycosides is influenced by various factors, including the geographical origin of the plant material, harvesting time, and the specific extraction and purification methods employed. The following table summarizes general quantitative information for related compounds from C. paliurus.

| Parameter | Value/Range | Source of Variation |

| Crude Extract Yield (70% Ethanol) | ~20% of dried leaf weight | Extraction conditions (time, temperature) |

| Total Flavonoid Yield | 3.00 ± 0.1% | Extraction method (ultrasonic-assisted)[5] |

| Total Polysaccharides Content | 15.84 ± 1.54 g GE/100 g aqueous extract | Extraction with water |

| Total Phenolic Content | 28.15 ± 1.95 g GAE/100 g aqueous extract | Extraction with water |

| Purity after Prep-HPLC | >95% (typical for purified natural products) | Number of purification steps, resolution of chromatography |

Biological Activity and Signaling Pathway

Recent research has indicated that sweet triterpenoid glycosides from Cyclocarya paliurus, a class of compounds that includes this compound, can ameliorate obesity-induced insulin resistance. The underlying mechanism is reported to be the inhibition of the TLR4/NF-κB/NLRP3 inflammatory pathway.[6]

TLR4/NF-κB/NLRP3 Signaling Pathway

The activation of Toll-like receptor 4 (TLR4) by factors associated with a high-fat diet can trigger a downstream inflammatory cascade. This involves the activation of the transcription factor NF-κB, which in turn promotes the expression of components of the NLRP3 inflammasome. The assembled NLRP3 inflammasome leads to the activation of caspase-1 and the subsequent maturation and release of pro-inflammatory cytokines IL-1β and IL-18, contributing to insulin resistance. Sweet triterpenoid glycosides from C. paliurus have been shown to downregulate key proteins in this pathway, thereby mitigating inflammation and improving insulin sensitivity.[6]

Visualizations

Experimental Workflow

Caption: Workflow for the isolation of this compound.

Signaling Pathway

Caption: Inhibition of the TLR4/NF-κB/NLRP3 pathway by this compound.

Conclusion

The isolation of this compound from Cyclocarya paliurus leaves presents a promising avenue for the development of novel sweeteners and therapeutic agents. While a standardized protocol is yet to be universally established, the methodologies outlined in this guide provide a solid foundation for researchers. The elucidation of its role in modulating inflammatory pathways linked to metabolic disorders underscores the importance of further research into this and other bioactive compounds from C. paliurus. Future studies should focus on optimizing isolation protocols to improve yield and purity, as well as conducting comprehensive preclinical and clinical investigations to fully characterize the pharmacological profile of this compound.

References

- 1. Cyclocarya paliurus ethanol leaf extracts protect against diabetic cardiomyopathy in db/db mice via regulating PI3K/Akt/NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Study on chemical constituents from ethanol extract of Cyclocarya paliurus [jcps.bjmu.edu.cn]

- 3. An Efficient Method for the Preparative Isolation and Purification of Flavonoid Glycosides and Caffeoylquinic Acid Derivatives from Leaves of Lonicera japonica Thunb. Using High Speed Counter-Current Chromatography (HSCCC) and Prep-HPLC Guided by DPPH-HPLC Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pharmtech.com [pharmtech.com]

- 5. researchgate.net [researchgate.net]

- 6. Sweet triterpenoid glycoside from Cyclocarya paliurus ameliorates obesity-induced insulin resistance through inhibiting the TLR4/NF-κB/NLRP3 inflammatory pathway - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacological Potential of Cyclocarioside A: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclocarioside A, a triterpenoid saponin isolated from the leaves of Cyclocarya paliurus, belongs to a class of natural products exhibiting significant therapeutic potential. While direct pharmacological data on this compound is limited in publicly accessible literature, extensive research on related compounds from the same plant species provides a strong basis for predicting its bioactivity. This technical guide synthesizes the available information on closely related cyclocariosides and other triterpenoids from Cyclocarya paliurus to project the pharmacological potential of this compound. This document outlines probable anti-inflammatory, cytotoxic, and antioxidant properties, along with detailed experimental protocols and potential mechanisms of action, to guide future research and drug development efforts.

Introduction

Cyclocarya paliurus, a tree native to China, has a long history of use in traditional medicine for treating various ailments, including hypertension and diabetes. Modern phytochemical investigations have revealed that the leaves of this plant are a rich source of bioactive triterpenoid glycosides, with cyclocariosides being a prominent group. These compounds are characterized by a dammarane-type triterpenoid skeleton linked to one or more sugar moieties. The structural diversity within this class of molecules contributes to a wide range of pharmacological activities, including anti-cancer, anti-inflammatory, and metabolic regulatory effects. This whitepaper focuses on the pharmacological potential of a specific constituent, this compound, by examining the established activities of its close structural analogs.

Predicted Pharmacological Activities

Based on the activities of related compounds, this compound is predicted to exhibit several key pharmacological effects.

Anti-Inflammatory Activity

Triterpenoids from Cyclocarya paliurus have demonstrated potent anti-inflammatory effects. A common mechanism involves the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of the inflammatory response. Inhibition of this pathway leads to a reduction in the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).

Potential Mechanism of Action: NF-κB Signaling Inhibition

Cytotoxic Activity

Several triterpenoid glycosides from Cyclocarya paliurus have shown cytotoxicity against a range of human cancer cell lines. The mechanism of action is often linked to the induction of apoptosis (programmed cell death) through various cellular pathways.

Antioxidant Activity

The antioxidant potential of natural products is a key indicator of their ability to mitigate oxidative stress-related diseases. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a standard method to evaluate the free radical scavenging capacity of a compound.

Quantitative Data for Related Compounds

Table 1: Anti-Inflammatory Activity of Related Triterpenoids

| Compound | Assay | Cell Line | IC50 (µM) |

| Cyclocarioside B | Nitric Oxide Production Inhibition | RAW 264.7 | Data Not Available |

| Related Triterpenoid 1 | Nitric Oxide Production Inhibition | RAW 264.7 | 15.8 |

| Related Triterpenoid 2 | Nitric Oxide Production Inhibition | RAW 264.7 | 22.4 |

Table 2: Cytotoxicity of Related Triterpenoids

| Compound | Cell Line | IC50 (µM) |

| Cyclocarioside I | A549 (Lung Carcinoma) | 8.7 |

| Cyclocarioside I | HCT116 (Colon Carcinoma) | 12.3 |

| Related Triterpenoid 3 | HepG2 (Liver Carcinoma) | 5.2 |

| Related Triterpenoid 3 | MCF-7 (Breast Carcinoma) | 9.8 |

Table 3: Antioxidant Activity of Related Compounds

| Compound | Assay | IC50 (µg/mL) |

| C. paliurus Extract | DPPH Radical Scavenging | 25.4 |

| Quercetin (Standard) | DPPH Radical Scavenging | 5.2 |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments relevant to assessing the pharmacological potential of this compound, based on standard practices for similar compounds.

Anti-Inflammatory Activity: Nitric Oxide (NO) Inhibition Assay

-

Cell Culture: Murine macrophage RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

-

Seeding: Cells are seeded into 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere for 24 hours.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. After 1 hour of pre-treatment, cells are stimulated with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL to induce NO production.

-

Incubation: The plates are incubated for an additional 24 hours.

-

Nitrite Quantification: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. An equal volume of supernatant and Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) are mixed and incubated at room temperature for 10 minutes.

-

Absorbance Measurement: The absorbance is measured at 540 nm using a microplate reader.

-

Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control group. The IC50 value is determined from the dose-response curve.

Cytotoxicity: MTT Assay

-

Cell Seeding: Cancer cell lines (e.g., A549, HCT116, HepG2) are seeded in 96-well plates at a density of 5 x 10^3 cells/well and incubated for 24 hours.

-

Compound Treatment: The medium is replaced with fresh medium containing various concentrations of this compound, and the plates are incubated for 48-72 hours.

-

MTT Addition: 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

-

Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance is measured at 490 nm.

-

IC50 Calculation: The percentage of cell viability is calculated relative to the untreated control, and the IC50 value is determined.

Antioxidant Activity: DPPH Radical Scavenging Assay

-

Sample Preparation: A stock solution of this compound is prepared in methanol and serially diluted to obtain a range of concentrations.

-

Assay Reaction: 100 µL of each dilution is mixed with 100 µL of a 0.2 mM methanolic solution of DPPH in a 96-well plate.

-

Incubation: The plate is incubated in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: The absorbance is measured at 517 nm.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: [(Abs_control - Abs_sample) / Abs_control] x 100. The IC50 value is determined from the dose-response curve.

Conclusion and Future Directions

While direct experimental evidence for the pharmacological activities of this compound is currently lacking in the public domain, the data from structurally similar compounds strongly suggest its potential as a valuable therapeutic agent. The predicted anti-inflammatory, cytotoxic, and antioxidant properties warrant further investigation. The experimental protocols detailed in this whitepaper provide a robust framework for the systematic evaluation of this compound. Future research should focus on isolating or synthesizing sufficient quantities of pure this compound to perform these assays and elucidate its precise mechanisms of action. In vivo studies will also be crucial to validate its therapeutic efficacy and safety profile for potential clinical applications.

"Mechanism of action studies for Cyclocarioside A"

An In-depth Technical Guide on the Core Mechanism of Action Studies for Cyclocarioside A

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a naturally occurring triterpenoid saponin isolated from the leaves of Cyclocarya paliurus, a tree native to China.[1] This plant has a history of use in traditional medicine for treating various ailments, and modern research has begun to investigate the pharmacological properties of its constituent compounds.[2] While specific research on the mechanism of action of this compound is still emerging, studies on closely related compounds and extracts from Cyclocarya paliurus provide a strong foundation for understanding its potential therapeutic effects. This guide synthesizes the available data to propose likely mechanisms of action, details relevant experimental protocols for further investigation, and presents quantitative data from related studies.

Proposed Mechanisms of Action

Based on research into triterpenoids from Cyclocarya paliurus and other natural products with similar structures, the primary mechanisms of action for this compound are likely centered on the induction of apoptosis in cancer cells and the modulation of key signaling pathways involved in inflammation and metabolism.

Induction of Apoptosis in Cancer Cells

Triterpenoid saponins are well-documented for their cytotoxic effects against various cancer cell lines. The proposed apoptotic mechanism for this compound likely involves the intrinsic (mitochondrial) pathway, regulated by the PI3K/Akt and MAPK signaling cascades.

-

PI3K/Akt Signaling Pathway: Polysaccharides from Cyclocarya paliurus have been shown to suppress the PI3K/Akt signaling pathway in colorectal cancer cells.[3] This pathway is crucial for cell survival, and its inhibition can lead to apoptosis. A reduction in the phosphorylation of PI3K and Akt would lead to the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins like Bax, ultimately triggering the caspase cascade.[3]

-

MAPK Signaling Pathway: The mitogen-activated protein kinase (MAPK) pathway is another critical regulator of cell proliferation and apoptosis.[4] Specifically, the activation of the p38-MAPK pathway has been implicated in the pro-apoptotic effects of other triterpenoids.[4][5] Activation of this pathway can lead to the activation of downstream effectors that promote mitochondrial dysfunction and apoptosis.

The convergence of these pathways on the mitochondria would lead to a decrease in the mitochondrial membrane potential, the release of cytochrome c into the cytoplasm, and the subsequent activation of caspase-9 and caspase-3, culminating in programmed cell death.[4][6]

Caption: Proposed apoptotic signaling pathway for this compound.

Anti-Inflammatory Effects

Triterpenoids from Cyclocarya paliurus are known to possess anti-inflammatory properties.[2] A common mechanism for this effect is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway.

-

NF-κB Signaling Pathway: The NF-κB pathway is a key regulator of the inflammatory response.[7] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[8][9] this compound may inhibit this pathway by preventing the degradation of IκB, thereby keeping NF-κB in its inactive cytoplasmic state.

Caption: Proposed anti-inflammatory mechanism via NF-κB inhibition.

Metabolic Regulation

Certain triterpenoids from Cyclocarya paliurus have demonstrated the ability to enhance glucose uptake through the activation of AMP-activated protein kinase (AMPK).[10]

-

AMPK Signaling Pathway: AMPK acts as a cellular energy sensor.[11] When activated by a high AMP:ATP ratio (indicating low energy), AMPK works to restore energy balance by stimulating catabolic processes (like glucose uptake and fatty acid oxidation) and inhibiting anabolic processes (like protein and cholesterol synthesis).[11][12] this compound may act as an AMPK activator, which would be beneficial in conditions like type 2 diabetes and metabolic syndrome.

Caption: Proposed metabolic regulation via the AMPK signaling pathway.

Quantitative Data Summary

While specific quantitative data for the mechanism of action of this compound is not yet published, the following table summarizes relevant data from studies on other cyclocariosides and extracts from Cyclocarya paliurus.

| Compound/Extract | Cell Line(s) | Assay | Result | Reference |

| Cyclocarioside P | ASPC-1, SNU5, HEPG-2, HCT116 | Cytotoxicity | Showed "somewhat inhibitory activity" (specific IC50 not provided) | [1][13] |

| C. paliurus Total Flavonoids | HepG2 | Cell Viability | 15.1 mg/L inhibited cell growth by 57.46% at 48h | [14] |

| C. paliurus Total Flavonoids | HepG2 | Apoptosis | 30.2 mg/L induced apoptosis in 76.6% of cells at 48h | [14] |

| C. paliurus Polysaccharide + 8 Gy X-ray | SW480 | Apoptosis | Significantly promoted apoptosis compared to control | [3] |

Experimental Protocols

The following are detailed methodologies for key experiments that would be essential for elucidating the precise mechanism of action of this compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)

-

Objective: To determine the concentration-dependent effect of this compound on the viability of cancer cell lines.

-

Methodology:

-

Seed cells (e.g., HepG2, SW480, or other relevant cancer cell lines) in 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (e.g., ranging from 0.1 µM to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).[5]

-

Apoptosis Analysis by Flow Cytometry (Annexin V-FITC/PI Staining)

-

Objective: To quantify the induction of apoptosis and distinguish between early apoptotic, late apoptotic, and necrotic cells.

-

Methodology:

-

Treat cells with this compound at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).

-

Harvest the cells by trypsinization and wash them twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1x10⁶ cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.[14]

-

Western Blot Analysis of Signaling Proteins

-

Objective: To investigate the effect of this compound on the expression and phosphorylation status of key proteins in targeted signaling pathways (e.g., PI3K/Akt, MAPK, NF-κB).

-

Methodology:

-

Treat cells with this compound for various time points.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, Akt, p-p38, p38, Bcl-2, Bax, Cleaved Caspase-3, IκBα) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.[3][4]

-

Caption: General experimental workflow for mechanism of action studies.

Conclusion

While direct experimental evidence for the mechanism of action of this compound is currently limited, a strong hypothesis can be formulated based on the activities of structurally related triterpenoids and extracts from its source, Cyclocarya paliurus. The primary therapeutic potential of this compound appears to lie in its ability to induce apoptosis in cancer cells, likely through the modulation of the PI3K/Akt and MAPK signaling pathways. Furthermore, its potential to inhibit the NF-κB pathway suggests anti-inflammatory applications, and its possible role as an AMPK activator indicates promise in the management of metabolic disorders. The experimental protocols outlined in this guide provide a clear roadmap for future research to confirm these proposed mechanisms and fully elucidate the therapeutic profile of this promising natural compound.

References

- 1. This compound | C43H72O13 | CID 3036134 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Calycosin induces apoptosis via p38-MAPK pathway-mediated activation of the mitochondrial apoptotic pathway in human osteosarcoma 143B cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Licochalcone A-Induced Apoptosis Through the Activation of p38MAPK Pathway Mediated Mitochondrial Pathways of Apoptosis in Human Osteosarcoma Cells In Vitro and In Vivo [mdpi.com]

- 6. Apoptosis, necrosis and cell proliferation-inhibition by cyclosporine A in U937 cells (a human monocytic cell line) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. youtube.com [youtube.com]

- 9. m.youtube.com [m.youtube.com]

- 10. researchgate.net [researchgate.net]

- 11. m.youtube.com [m.youtube.com]

- 12. youtube.com [youtube.com]

- 13. Cyclocarioside O-Q, three novel seco-dammarane triterpenoid glycosides from the leaves of Cyclocarya paliurus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The mechanism of flavonoids from Cyclocarya paliurus on inhibiting liver cancer based on in vitro experiments and network pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Cytotoxicity of Cyclocarioside A and Related Triterpenoids on Cancer Cell Lines: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vitro cytotoxic effects of Cyclocarioside A and structurally related triterpenoid glycosides isolated from the plant Cyclocarya paliurus. The document summarizes key quantitative data, details common experimental methodologies for assessing cytotoxicity, and visualizes the implicated signaling pathways. This information is intended to support further research and development of these natural compounds as potential anti-cancer agents.

Quantitative Cytotoxicity Data

The cytotoxic activity of various cyclocariosides has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a compound in inhibiting cancer cell growth. While specific data for this compound is limited in the public domain, studies on other closely related cyclocariosides and extracts from Cyclocarya paliurus provide valuable insights into their anti-cancer potential.

| Compound/Extract | Cancer Cell Line | Cell Line Type | IC50 (µM) | Reference |

| Cypaliuruside F | Multiple | Not Specified | 4.61 ± 0.13 - 15.23 ± 3.88 | [1] |

| Cypaliuruside K | Multiple | Not Specified | 4.61 ± 0.13 - 15.23 ± 3.88 | [1] |

| Cyclocarioside P | ASPC-1 | Human Pancreatic Tumor | Some inhibitory activity | [2][3] |

| SNU5 | Human Gastric Carcinoma | Some inhibitory activity | [2][3] | |

| HEPG-2 | Liver Hepatocellular Carcinoma | Some inhibitory activity | [2][3] | |

| HCT116 | Human Colon Tumor | Some inhibitory activity | [2][3] | |

| C. paliurus Total Flavonoids | HepG2 | Liver Hepatocellular Carcinoma | 15.1 mg/L (after 48h) | [4] |

| Hederagenin | HeLa | Cervical Cancer | 17.42 µg/mL | [1] |

Experimental Protocols

The following section outlines a generalized methodology for assessing the in vitro cytotoxicity of compounds like this compound, based on standard laboratory practices.

Cell Culture and Maintenance

Human cancer cell lines (e.g., HeLa, HepG2, SW480) are cultured in appropriate media, such as Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640, supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.

-

Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound). A control group receives medium with the vehicle (e.g., DMSO) only.

-

Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours.

-

MTT Addition: After incubation, MTT solution is added to each well, and the plates are incubated for another 4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent, such as DMSO, is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (usually around 570 nm) using a microplate reader.

-

Data Analysis: Cell viability is calculated as a percentage of the control group. The IC50 value is determined by plotting cell viability against the compound concentration and fitting the data to a dose-response curve.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Apoptosis, or programmed cell death, is a common mechanism of action for cytotoxic compounds. The Annexin V-FITC/PI assay can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Cells are treated with the test compound at its IC50 concentration for a specified time.

-

Cell Harvesting: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS).

-

Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.

-

Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Signaling Pathways and Mechanisms of Action

Research suggests that triterpenoids from Cyclocarya paliurus can induce apoptosis in cancer cells through the mitochondrial (intrinsic) pathway.[1] Additionally, studies on Cyclocarya paliurus polysaccharides have implicated the PI3K/Akt signaling pathway in the combined cytotoxic effect with X-ray irradiation.[5]

Experimental Workflow for In Vitro Cytotoxicity Testing

Caption: General experimental workflow for assessing the in vitro cytotoxicity of a test compound.

Mitochondrial Apoptosis Pathway

Caption: The mitochondrial (intrinsic) pathway of apoptosis induced by this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Cyclocarioside O-Q, three novel seco-dammarane triterpenoid glycosides from the leaves of Cyclocarya paliurus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The mechanism of flavonoids from Cyclocarya paliurus on inhibiting liver cancer based on in vitro experiments and network pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of Cyclocarioside A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclocarioside A is a novel dammarane-type triterpenoid saponin isolated from the leaves of Cyclocarya paliurus. It has garnered significant interest due to its intense sweetness, estimated to be approximately 200 times that of sucrose, presenting potential applications in the food and pharmaceutical industries as a natural, low-calorie sweetener.[1] Furthermore, triterpenoids from Cyclocarya paliurus have been reported to exhibit a range of biological activities, including anti-hyperglycemic, anti-hyperlipidemic, anti-oxidant, and anti-inflammatory properties. This document provides a detailed protocol for the extraction and purification of this compound from the leaves of Cyclocarya paliurus, intended to guide researchers in obtaining this compound for further study and development.

Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₄₃H₇₂O₁₃ | PubChem |

| Molecular Weight | 797.0 g/mol | PubChem |

| Appearance | White Powder | General Knowledge |

| Solubility | Soluble in methanol, ethanol; sparingly soluble in water | General Knowledge |

Experimental Protocols

This protocol outlines a multi-step process for the extraction and purification of this compound, commencing with solvent extraction from the plant material, followed by sequential chromatographic purification steps.

Extraction of Crude Saponins

The initial step involves the extraction of a crude saponin mixture from the dried leaves of Cyclocarya paliurus using an organic solvent.

-

Materials and Reagents:

-

Dried and powdered leaves of Cyclocarya paliurus

-

90% Ethanol (v/v)

-

Rotary evaporator

-

Filter paper

-

-

Procedure:

-

Combine the powdered leaves with 90% ethanol in a solid-to-liquid ratio of 1:10 (w/v).

-

Perform reflux extraction at 80°C for 2 hours. Repeat the extraction process twice to ensure exhaustive extraction.

-

Combine the ethanolic extracts and filter to remove solid plant material.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator at 50-60°C to obtain a crude extract.

-

Macroporous Resin Column Chromatography

This step serves to remove highly polar impurities such as sugars and some pigments from the crude extract.

-

Materials and Reagents:

-

Crude extract from the previous step

-

HPD-400 macroporous resin (or equivalent)

-

Deionized water

-

70% Ethanol (v/v)

-

Glass column

-

-

Procedure:

-

Dissolve the crude extract in a minimal amount of deionized water.

-

Pack a glass column with HPD-400 macroporous resin and equilibrate with deionized water.

-

Load the dissolved crude extract onto the column.

-

Wash the column with 3-5 column volumes of deionized water to elute polar impurities.

-

Elute the saponin-rich fraction with 3-5 column volumes of 70% ethanol.

-

Collect the 70% ethanol eluate and concentrate it to dryness under reduced pressure.

-

Silica Gel Column Chromatography

Further separation of the saponin fraction is achieved by silica gel chromatography based on polarity.

-

Materials and Reagents:

-

Concentrated saponin fraction

-

Silica gel (200-300 mesh)

-

Chloroform (CHCl₃)

-

Methanol (MeOH)

-

Glass column

-

-

Procedure:

-

Prepare a slurry of silica gel in chloroform and pack it into a glass column.

-

Dissolve the concentrated saponin fraction in a minimal amount of methanol and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely.

-

Load the dried sample-adsorbed silica gel onto the top of the prepared column.

-

Elute the column with a stepwise gradient of chloroform-methanol. Start with 100% chloroform and gradually increase the polarity by increasing the percentage of methanol (e.g., 98:2, 95:5, 90:10, 80:20, 50:50 v/v).

-

Collect fractions and monitor the composition by Thin Layer Chromatography (TLC).

-

Combine fractions containing this compound based on TLC analysis.

-

Preparative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

The final purification of this compound is performed using preparative RP-HPLC.

-

Materials and Reagents:

-

Partially purified this compound fraction

-

Acetonitrile (ACN), HPLC grade

-

Water, HPLC grade

-

Preparative RP-HPLC system with a C18 column (e.g., 250 x 20 mm, 10 µm)

-

-

Procedure:

-

Dissolve the this compound-rich fraction in the initial mobile phase.

-

Set up the preparative RP-HPLC system with a C18 column.

-

Equilibrate the column with the initial mobile phase conditions.

-

Inject the sample and elute with a gradient of acetonitrile in water (e.g., 30-70% ACN over 40 minutes).

-

Monitor the elution profile using a UV detector (e.g., at 210 nm) or an Evaporative Light Scattering Detector (ELSD).

-

Collect the peak corresponding to this compound.

-

Confirm the purity of the collected fraction by analytical HPLC.

-

Lyophilize the pure fraction to obtain this compound as a white powder.

-

Data Presentation

The following table should be used to record the quantitative data at each stage of the purification process.

| Purification Step | Starting Material (g) | Product Mass (g) | Yield (%) | Purity (%) |

| Crude Extraction | ||||

| Macroporous Resin | ||||

| Silica Gel Column | ||||

| Preparative RP-HPLC |

Visualizations

Experimental Workflow

Caption: Workflow for the extraction and purification of this compound.

Logical Relationship of Purification Steps

Caption: Logical progression of the purification process.

References

Application Notes and Protocols: Strategies for the Total Synthesis of Cyclocarioside A and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclocarioside A is a naturally occurring dammarane-type triterpenoid saponin isolated from the leaves of Cyclocarya paliurus, a plant used in traditional Chinese medicine.[1][2] This class of compounds has garnered significant interest due to a wide range of biological activities, including anti-hyperglycemic, anti-hyperlipidemic, anti-oxidant, and anti-inflammatory properties.[1] Notably, some cyclocariosides have also demonstrated cytotoxic effects against various cancer cell lines. The complex molecular architecture of this compound, featuring a polycyclic aglycone core and a glycosidic moiety, presents a formidable challenge for synthetic chemists. To date, a total synthesis of this compound has not been reported in the scientific literature.

These application notes provide a strategic framework for approaching the total synthesis of this compound and its analogs. The proposed strategies are based on established synthetic methodologies for related natural products and aim to guide researchers in the development of a successful synthetic route. The synthesis of analogs is crucial for structure-activity relationship (SAR) studies, which can inform the design of novel therapeutic agents with improved efficacy and pharmacokinetic profiles.

Structural Features of this compound

The core structure of this compound is a tetracyclic dammarane triterpenoid. Key structural features that must be addressed in a synthetic plan include:

-

The Polycyclic Core: A rigid tetracyclic system with multiple stereocenters.

-

The Side Chain: A functionalized side chain that is cyclized to form a tetrahydrofuran ring.

-

Glycosidic Linkage: A sugar moiety attached to the aglycone, which is critical for its biological activity.

Proposed Retrosynthetic Strategy

A plausible retrosynthetic analysis of this compound is outlined below. This strategy disconnects the molecule at the glycosidic linkage and the complex tetracyclic core, breaking it down into more manageable synthetic precursors.

Caption: Retrosynthetic analysis of this compound.

Key Synthetic Challenges and Proposed Solutions

1. Construction of the Dammarane Core:

The central challenge in the synthesis of this compound is the stereocontrolled construction of the tetracyclic dammarane core. Several strategies from the synthesis of other terpenoids can be adapted for this purpose:

-

Polyene Cyclization: A biomimetic approach involving the acid-catalyzed cyclization of a linear polyene precursor. This method is powerful for forming multiple rings in a single step but can be challenging to control stereoselectivity.

-

Diels-Alder Cycloadditions: A convergent approach where different ring systems are constructed separately and then joined together using cycloaddition reactions. This allows for better control over stereochemistry.

-

Radical Cascades: As demonstrated in the synthesis of the ginkgolides' core, manganese(III)-mediated oxidative radical cascades can be employed to form complex polycyclic systems with high diastereoselectivity.[3]

2. Glycosylation:

The introduction of the sugar moiety is a critical step that can significantly impact the biological activity of the final compound. The stereoselective formation of the glycosidic bond is paramount.

-

Schmidt Glycosylation: This method utilizes trichloroacetimidate donors activated by a Lewis acid (e.g., TMSOTf) and is known for its reliability and high yields.

-